molecular formula C8H16ClNO B2589979 5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride CAS No. 2344685-32-9

5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride

Cat. No.: B2589979
CAS No.: 2344685-32-9
M. Wt: 177.67
InChI Key: WVOOPOGHEUZXEB-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.4]octan-3-ylmethanamine hydrochloride is a spirocyclic amine derivative characterized by a fused bicyclic system (spiro[3.4]octane) containing an oxygen atom (oxa) in one ring and a primary amine (-CH2NH2) group at the 3-position. The spiro architecture imposes conformational restriction, enhancing metabolic stability and receptor selectivity, making it valuable in drug discovery . The molecular formula is inferred as C8H14ClNO (molecular weight ~175.45 g/mol), based on comparisons with similar spiro compounds (e.g., 5-Oxaspiro[2.5]octan-8-amine hydrochloride: C7H14ClNO, MW 163.65 ).

Properties

IUPAC Name

5-oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-6-7-2-4-8(7)3-1-5-10-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOOPOGHEUZXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC2CN)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under acidic conditions to form the desired product. One common method involves the use of a spirocyclic ketone, such as 5-oxaspiro[3.4]octan-1-one, which is reacted with methanamine in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The spirocyclic structure may also play a role in its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Below is a detailed comparison of 5-Oxaspiro[3.4]octan-3-ylmethanamine hydrochloride with structurally related spirocyclic and bicyclic amines (Table 1), followed by a discussion of key differences.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-Oxaspiro[3.4]octan-3-ylmethanamine hydrochloride C8H14ClNO ~175.45 N/A Spiro[3.4]octane, 3-position methanamine
5-Oxaspiro[2.4]heptan-2-amine hydrochloride C7H14ClNO 163.65 1245643-87-1 Smaller spiro system (2.4), higher ring strain
6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride C10H18ClNO3 235.71 EN300-26865450 Carboxylic acid substituent, increased polarity
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride C11H13ClN2O2 240.69 1018605-16-7 Aromatic methoxyphenyl group, enhanced lipophilicity
8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride C7H14ClNO 163.64 1630906-33-0 Bicyclic (non-spiro) structure, distinct geometry

Structural Variations and Implications

Spiro Ring Size and Heteroatom Position
Functional Group Modifications
  • Carboxylic Acid Substituent (C10H18ClNO3): The addition of a carboxylic acid group in 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride enhances aqueous solubility and enables salt formation beyond the hydrochloride .
  • Aromatic Methoxyphenyl Group (C11H13ClN2O2) : The methoxyphenyl substituent increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Amine Position and Conformational Effects
  • The 3-position methanamine in the target compound contrasts with 7-position analogs (e.g., 5-Oxaspiro[3.4]octan-7-amine hydrochloride), where amine placement alters electronic distribution and steric interactions .

Biological Activity

5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride is a spirocyclic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C8H15NO·HCl
  • CAS Number : 2344685-32-9
  • IUPAC Name : 5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride

The compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity. The presence of an amine group allows for various interactions with biological molecules, making it a candidate for further investigation in medicinal applications.

The biological activity of 5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride is primarily attributed to its interaction with specific molecular targets. Key aspects include:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with biomolecules, influencing their structural conformation and function.
  • Electrostatic Interactions : These interactions can enhance binding affinity towards target proteins or enzymes.
  • Spirocyclic Structure : This may affect the compound's specificity and selectivity in binding to various biological targets.

Biological Activity

Research indicates that 5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines, showing promise as a lead compound in anticancer drug development.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing, particularly concerning neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionReduces oxidative stress in neuronal cells

Case Study Insights

A recent case study focused on the cytotoxic effects of 5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride on human breast cancer cell lines (MCF-7). The study utilized various concentrations of the compound and assessed cell viability using the MTT assay.

Findings :

  • At concentrations above 50 µM, significant reductions in cell viability were observed.
  • Morphological changes indicative of apoptosis were noted through microscopy.

This case study underscores the potential of this compound as a scaffold for developing new anticancer agents.

Applications in Scientific Research

5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride has diverse applications across various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex therapeutic agents.
  • Biological Studies : Investigated for its interactions with cellular pathways and biomolecules.
  • Chemical Biology : Utilized as a probe to understand protein functions and interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Oxaspiro[3.4]octan-3-ylmethanamine hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation via acid-catalyzed cyclization or nucleophilic substitution. Purity optimization (≥95%) requires iterative recrystallization using polar aprotic solvents (e.g., acetonitrile) and monitoring by HPLC . Catalyst screening (e.g., Pd/C for hydrogenation) and inert atmospheric control (N₂/Ar) reduce side-product formation. Post-synthetic purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended for intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (D₂O/DMSO-d₆) resolves spirocyclic protons (δ 1.8–2.6 ppm for bridgehead CH₂ and δ 3.1–3.7 ppm for methanamine NH₂). ¹³C NMR confirms the ether-oxygenated spiro carbon (δ 70–80 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks; fragmentation patterns (e.g., loss of HCl) validate structural integrity .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in fume hoods with ≤0.1 mg/m³ exposure limits .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Prevent water contamination due to potential HCl release .
  • Storage : Keep in airtight containers under dry, dark conditions (2–8°C) to prevent hygroscopic degradation .

Q. How does solubility vary across solvents, and what stability considerations apply?

  • Methodological Answer :

  • Solubility : Highly soluble in water (>50 mg/mL at 20°C) due to HCl salt form. Moderate solubility in MeOH/EtOH; insoluble in non-polar solvents (hexane) .
  • Stability : Avoid prolonged exposure to light (UV degradation) and temperatures >40°C. Aqueous solutions (pH 4–6) are stable for ≤72 hours; freeze-dry for long-term storage .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Use cell viability assays (MTT/XTT) in neuronal or epithelial cell lines to assess cytotoxicity. For receptor-binding studies, employ radioligand displacement assays (e.g., µ-opioid or NMDA receptors) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for spirocyclic derivatives?

  • Methodological Answer : Apply isotopic labeling (e.g., ¹⁸O in the ether group) to track cyclization pathways via GC-MS. Computational modeling (DFT) identifies transition states and competing pathways (e.g., ring-opening vs. spiro formation) . Kinetic studies under varying temperatures (25–80°C) quantify activation energies for competing mechanisms .

Q. What strategies address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Resolve conformational isomerism in spiro systems by analyzing temperature-dependent ¹H NMR shifts (e.g., coalescence temperatures for axial/equatorial protons) .
  • 2D Techniques : HSQC and HMBC correlate ambiguous protons/carbons; NOESY identifies spatial proximity of methanamine and spiro groups .

Q. How can this compound be integrated into a theoretical framework for neuropharmacological research?

  • Methodological Answer : Link to glutamate receptor modulation theories by designing dose-response studies (IC₅₀ calculations) in synaptic plasticity models. Use patch-clamp electrophysiology to quantify ion channel effects, contextualized within allosteric modulation frameworks .

Q. What advanced methodologies assess stability under extreme experimental conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to UV (254 nm, 48 hours), acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C), and oxidative stress (3% H₂O₂). Monitor degradation via UPLC-PDA and identify byproducts with Q-TOF-MS .
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (T₀ onset >150°C) .

Q. What role does this compound play in chemical engineering process design?

  • Methodological Answer : Explore continuous-flow synthesis (microreactors) to enhance spirocyclic yield (>80%) and reduce waste. Optimize membrane separation (nanofiltration) for HCl recovery during scale-up, aligned with CRDC subclass RDF2050104 (membrane technologies) .

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